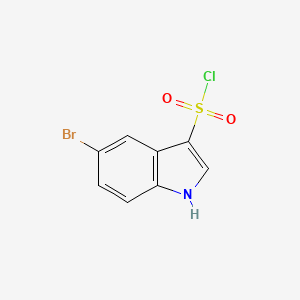
5-bromo-1H-indole-3-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-bromo-1H-indole-3-sulfonyl chloride" is a brominated indole derivative with a sulfonyl chloride group. This structure suggests potential reactivity due to the presence of the sulfonyl chloride moiety, which is commonly used in sulfonation reactions to introduce sulfonamide groups into molecules. The bromine atom on the indole ring also indicates the possibility of further substitution reactions, given that bromine is a good leaving group.
Synthesis Analysis
The synthesis of brominated indole derivatives can be achieved through various methods. One approach is the use of tandem reactions, as demonstrated in the synthesis of 2-bromo(chloro)-3-selenyl(sulfenyl)indoles, which involves the reaction of 2-(gem-dibromo(chloro)vinyl)-N-methylsulfonylanilines with diselenides and disulfides under transition-metal-free conditions . Although this method does not directly synthesize this compound, it provides insight into the type of reactions that can be used to introduce bromine and sulfonyl groups onto an indole core.
Molecular Structure Analysis
The molecular structure of this compound would consist of an indole ring system substituted at the 5-position with a bromine atom and at the 3-position with a sulfonyl chloride group. The indole core is a common structure in many biologically active molecules, and the substitution pattern is crucial for the chemical reactivity and potential biological activity of the compound.
Chemical Reactions Analysis
Sulfonyl chlorides are known to react with various nucleophiles, including amines, alcohols, and others, to form sulfonamides, sulfonate esters, and other sulfonated products. For instance, the reactions of 5-chloro-2-thiophenesulfonyl chloride with different nucleophiles resulted in a variety of sulfonated products . This suggests that this compound could undergo similar reactions, potentially leading to a diverse array of indole-based sulfonated compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The sulfonyl chloride group is typically associated with high reactivity towards nucleophilic substitution due to the good leaving ability of the chloride. The presence of the bromine atom could also facilitate electrophilic aromatic substitution reactions. The compound's solubility, melting point, and stability would be determined by these functional groups and the overall molecular structure.
科学的研究の応用
Synthesis and Chemical Reactions
5-bromo-1H-indole-3-sulfonyl chloride is involved in various chemical reactions and synthesis processes. For instance, it has been used in the synthesis of novel indole derivatives through reactions with various compounds. One study describes the synthesis of novel 1-phenyl-1H-indole-2-carboxylic acids, where indole derivatives with amino- and sulfur-containing substituents were created (Unangst, Connor, & Stabler, 1987). Another study highlights the electrooxidative metal-free dehydrogenative α-sulfonylation of 1H-indole with sodium sulfinates, showing the versatility of indoles in sulfonylation reactions (Feng, Xi, Chen, & Xiao‐Qi Yu, 2017).
Medicinal Chemistry and Pharmacology
This compound has significance in medicinal chemistry, especially in the synthesis of compounds targeting specific receptors. One study discusses the discovery and development of a novel, potent, and orally active serotonin 6 (5-HT6) receptor antagonist, where this compound played a crucial role in the compound's development (Nirogi et al., 2017).
Bioactive Compounds Synthesis
The chemical is used in synthesizing bioactive compounds with potential therapeutic applications. For example, a compound synthesized using 5-bromo-2-thienyl-sulfonyl chloride demonstrated significant anticancer activity against specific cancer cells (Miao, Yan, & Zhao, 2010).
Solid-Phase Synthesis
This compound is also used in solid-phase synthesis. A study by Holte, Thijs, and Zwanenburg (1998) highlights the use of polymer-supported sulfonyl chloride in the synthesis of disubstituted 1,3-oxazolidin-2ones, showcasing the versatility of sulfonyl chlorides in solid-phase organic synthesis (Holte, Thijs, & Zwanenburg, 1998).
Electrochemical Properties
The chemical has been studied for its electrochemical properties as well. Ibrahim et al. (2020) synthesized a series of indole-based-sulfonamide derivatives and investigated their electrochemical behavior, indicating the importance of this compound in electrochemical studies (Ibrahim et al., 2020).
Safety and Hazards
将来の方向性
Indoles, including 5-bromo-1H-indole-3-sulfonyl chloride, are gaining a lot of interest due to their physiological activity. They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .
作用機序
Target of Action
It’s known that indole derivatives, which include 5-bromo-1h-indole-3-sulfonyl chloride, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound could influence a variety of biochemical pathways.
Result of Action
Given the diverse biological activities associated with indole derivatives , it’s likely that this compound could have a variety of molecular and cellular effects.
特性
IUPAC Name |
5-bromo-1H-indole-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO2S/c9-5-1-2-7-6(3-5)8(4-11-7)14(10,12)13/h1-4,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAINRUXOJMJCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2086186-32-3 |
Source


|
| Record name | 5-bromo-1H-indole-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-Isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2531088.png)

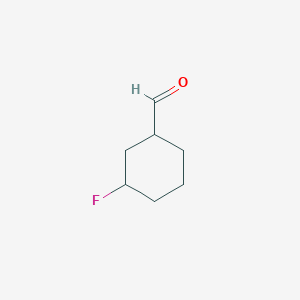
![5-Benzyl-8-(2-chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2531094.png)
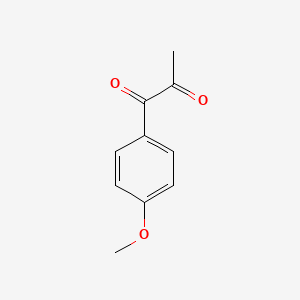
![(5-bromofuran-2-yl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2531096.png)
![1-(4-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2531098.png)
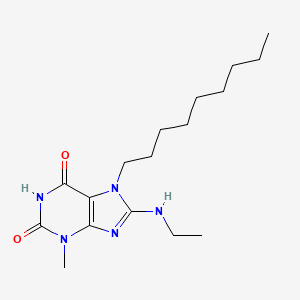
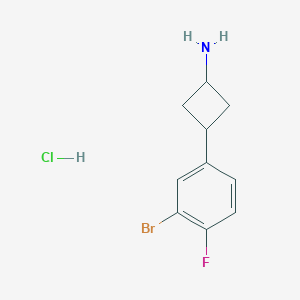
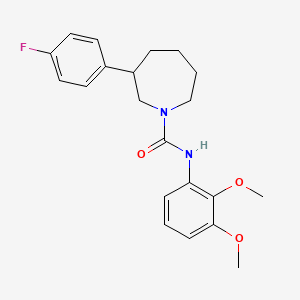

![methyl (2E)-2-[(carbamoylamino)imino]propanoate](/img/structure/B2531107.png)
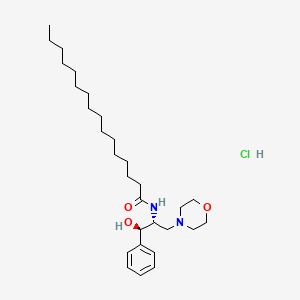
![6-acetyl-2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2531110.png)